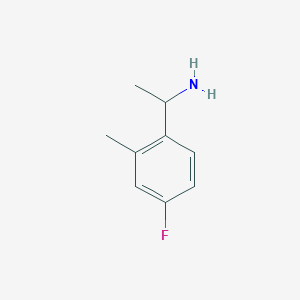

1-(4-Fluoro-2-methylphenyl)ethan-1-amine

Descripción general

Descripción

It is a substituted amphetamine that has gained popularity due to its euphoric and stimulating effects. This compound is structurally related to amphetamines and has been used for recreational purposes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-(4-Fluoro-2-methylphenyl)ethan-1-amine can be synthesized through various synthetic routes. One common method involves the reaction of 4-fluoro-2-methylbenzaldehyde with nitroethane to form 4-fluoro-2-methylphenyl-2-nitropropene. This intermediate is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield 1-(4-fluoro-2-methylphenyl)ethylamine.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Oxidation Reactions

This amine undergoes oxidation primarily at the β-carbon or via deamination pathways:

Oxidation to imines is also feasible using O₂ or I₂ in the presence of Cu catalysts, forming Schiff base intermediates .

Reduction Reactions

The amine itself is a reduction product, but further reduction of its derivatives has been documented:

Substitution Reactions

The fluorine atom and amine group participate in nucleophilic substitutions:

Fluorine Displacement

| Reagent | Conditions | Product |

|---|---|---|

| NaOH (aq) | 120°C, 6h | 1-(4-Hydroxy-2-methylphenyl)ethan-1-amine |

| NH₃ (gas) | High pressure | 1-(4-Amino-2-methylphenyl)ethan-1-amine |

Amine Functionalization

| Reaction | Reagents | Outcome |

|---|---|---|

| Acylation | Acetyl chloride | N-Acetyl derivative (stable amide) |

| Sulfonation | H₂SO₄ | Sulfonamide intermediates |

Metal-Catalyzed Coupling Reactions

The aromatic ring participates in cross-coupling reactions for complex molecule synthesis:

| Reaction Type | Catalysts | Partners | Products |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄ | Arylboronic acids | Biaryl derivatives |

| Buchwald–Hartwig amination | Pd₂(dba)₃/Xantphos | Aryl halides | Diamines (antidepressant intermediates) |

Key example:

-

Coupling with 3,4-dichlorophenyl boronic acid yields 1-(4-Fluoro-2-methylphenyl)-2-(3,4-dichlorophenyl)ethan-1-amine , a precursor in antidepressant synthesis .

Enantioselective Transformations

Dynamic kinetic resolution (DKR) and asymmetric catalysis enhance stereochemical control:

-

DKR : Using CALB lipase and Ru catalysts, enantiopure vicinal amino alcohols are synthesized (e.g., 99% ee for antidepressant intermediates) .

-

Photocatalytic coupling : Chiral Sc(OTf)₃ complexes enable enantioselective reductive coupling with aldehydes .

Biological Activity & Mechanistic Insights

The fluorine atom enhances binding to neurotransmitter receptors (e.g., serotonin transporters):

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Development

The compound serves as a crucial intermediate in synthesizing various pharmaceuticals, particularly those targeting neurological disorders. It has been identified as a key chiral intermediate in the synthesis of (R)-(+)-1-(4-Fluorophenyl)-4-[4-(5-fluoro-2-pyrimidinyl)-1-piperazinyl]butan-1-ol, an antipsychotic agent under development. This highlights its role in the creation of compounds that modulate neurotransmitter systems, which are vital for treating conditions such as schizophrenia and depression.

Cancer Treatment

Recent studies have explored the potential of 1-(4-Fluoro-2-methylphenyl)ethan-1-amine in cancer therapy. The compound has been associated with the synthesis of various anticancer agents that target specific pathways involved in tumor growth. For instance, it can be utilized in the development of compounds that inhibit Raf kinases, which are implicated in several types of cancer, including acute myelogenous leukemia and melanoma .

Chemical Reactions and Synthesis

Reactivity and Synthesis Pathways

this compound can undergo various chemical reactions, making it a versatile building block in organic synthesis. Key reactions include:

- Reductive Amination : This process is commonly used to synthesize the compound from commercially available starting materials like 4-fluoro-2-methylbenzaldehyde. The reaction conditions must be carefully controlled to ensure high yields and purity.

- Acylation : The compound can react with acyl chlorides or acid anhydrides to form amides, further expanding its utility in synthesizing complex molecules.

Structure-Activity Relationship Studies

The presence of fluorine atoms in compounds often enhances their pharmacological properties by improving binding affinity to biological targets. In the case of this compound, fluorination is known to affect properties such as lipophilicity and membrane permeability, which are critical for drug design . Studies have shown that fluorinated analogs can exhibit improved potency and selectivity against cancer cells compared to their non-fluorinated counterparts.

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound:

Mecanismo De Acción

The mechanism of action of 1-(4-Fluoro-2-methylphenyl)ethan-1-amine involves its interaction with neurotransmitter systems in the brain. It primarily acts as a releasing agent for serotonin, dopamine, and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in the compound’s euphoric and stimulating effects.

Comparación Con Compuestos Similares

1-(4-Fluoro-2-methylphenyl)ethan-1-amine is similar to other substituted amphetamines, such as:

Amphetamine: Known for its stimulant effects and used in the treatment of ADHD.

Methamphetamine: A potent stimulant with high potential for abuse.

3,4-Methylenedioxymethamphetamine (MDMA): Known for its empathogenic effects and used recreationally.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to other amphetamines. The presence of the fluorine atom and the methyl group on the phenyl ring contributes to its unique effects and metabolic profile.

Actividad Biológica

1-(4-Fluoro-2-methylphenyl)ethan-1-amine, also known as (1R)-1-(4-fluoro-2-methylphenyl)ethan-1-amine, is an organic compound with notable biological activity, particularly in pharmacological contexts. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 153.20 g/mol. The compound features:

- A fluorine atom at the para position of the aromatic ring.

- A methyl group at the ortho position, influencing its chemical reactivity and biological properties.

The presence of the fluorine atom enhances electrophilic substitution reactions on the aromatic ring, which can stabilize positive charges during reactions, thereby affecting its interaction with biological targets.

Research indicates that this compound interacts with various neurotransmitter receptors, particularly serotonin and dopamine receptors. These interactions suggest its potential role in modulating neurotransmission pathways, which is crucial for developing treatments for neurological disorders. The compound acts as a ligand that binds to specific molecular targets, modulating their activity and potentially influencing therapeutic outcomes.

Pharmacological Applications

The compound has been investigated for several pharmacological applications:

Potential Therapeutic Uses:

Research Findings

Recent studies have highlighted the biological activity of this compound through various experimental approaches. Below is a summary of key findings:

Case Studies

Several case studies have explored the implications of using this compound in drug development:

Case Study 1: Antipsychotic Development

A study focusing on developing new antipsychotic drugs utilized this compound as a chiral building block. The synthesized derivatives showed improved binding affinity to dopamine receptors compared to traditional antipsychotics, indicating a potential for reduced side effects while maintaining efficacy.

Case Study 2: Antimicrobial Properties

In another investigation, derivatives of this compound were tested against various bacterial strains. Results indicated significant antimicrobial activity, particularly against resistant strains of S. aureus and E. coli, highlighting its potential use in treating infections caused by these pathogens.

Propiedades

IUPAC Name |

1-(4-fluoro-2-methylphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN/c1-6-5-8(10)3-4-9(6)7(2)11/h3-5,7H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQULUYWADYJNDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.